

# Application Note: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Assignment of 2-Ethoxyoctane

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## Compound of Interest

Compound Name: **2-Ethoxyoctane**

Cat. No.: **B14520746**

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## Abstract

This application note details the complete  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectral assignment of **2-ethoxyoctane**. High-resolution 1D NMR spectra were acquired to elucidate the chemical structure and assign all proton and carbon signals. The data presented herein serves as a reference for researchers and scientists working with similar aliphatic ethers, providing a foundational dataset for structural verification and quality control in synthetic chemistry and drug development.

## Introduction

**2-Ethoxyoctane** is an ether that finds applications in various chemical syntheses and as a potential solvent or additive. A comprehensive understanding of its spectral properties is crucial for its identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[\[1\]](#)[\[2\]](#) This note

provides a detailed assignment of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2-ethoxyoctane**, offering a clear and concise reference for its unambiguous identification.

## Data Presentation

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2-ethoxyoctane** were analyzed, and the chemical shifts ( $\delta$ ), multiplicities, coupling constants (J), and assignments for each signal are summarized in the tables below.

### $^1\text{H}$ NMR Spectral Data of **2-Ethoxyoctane**

Signal	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
a	3.48	m	-	1H	O-CH(CH <sub>3</sub> )
b	3.40	q	7.0	2H	O-CH <sub>2</sub> CH <sub>3</sub>
c	1.45	m	-	2H	CH-CH <sub>2</sub> - (CH <sub>2</sub> ) <sub>4</sub> -CH <sub>3</sub>
d	1.28	m	-	8H	-(CH <sub>2</sub> ) <sub>4</sub> -CH <sub>3</sub>
e	1.15	t	7.0	3H	O-CH <sub>2</sub> CH <sub>3</sub>
f	1.10	d	6.2	3H	O-CH(CH <sub>3</sub> )
g	0.88	t	6.8	3H	-(CH <sub>2</sub> ) <sub>5</sub> -CH <sub>3</sub>

### $^{13}\text{C}$ NMR Spectral Data of **2-Ethoxyoctane**

Signal	Chemical Shift ( $\delta$ , ppm)	Assignment
1	75.5	CH-O
2	64.2	O-CH <sub>2</sub> -CH <sub>3</sub>
3	36.5	CH-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>4</sub> -CH <sub>3</sub>
4	31.9	-(CH <sub>2</sub> ) <sub>3</sub> -CH <sub>2</sub> -CH <sub>3</sub>
5	29.3	-(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
6	25.8	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
7	22.7	-CH <sub>2</sub> -CH <sub>3</sub>
8	20.3	CH-CH <sub>3</sub>
9	15.4	O-CH <sub>2</sub> -CH <sub>3</sub>
10	14.1	-(CH <sub>2</sub> ) <sub>5</sub> -CH <sub>3</sub>

## Experimental Protocols

### Sample Preparation:

A 10 mg sample of **2-ethoxyoctane** was dissolved in 0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

### NMR Data Acquisition:

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a broadband probe.

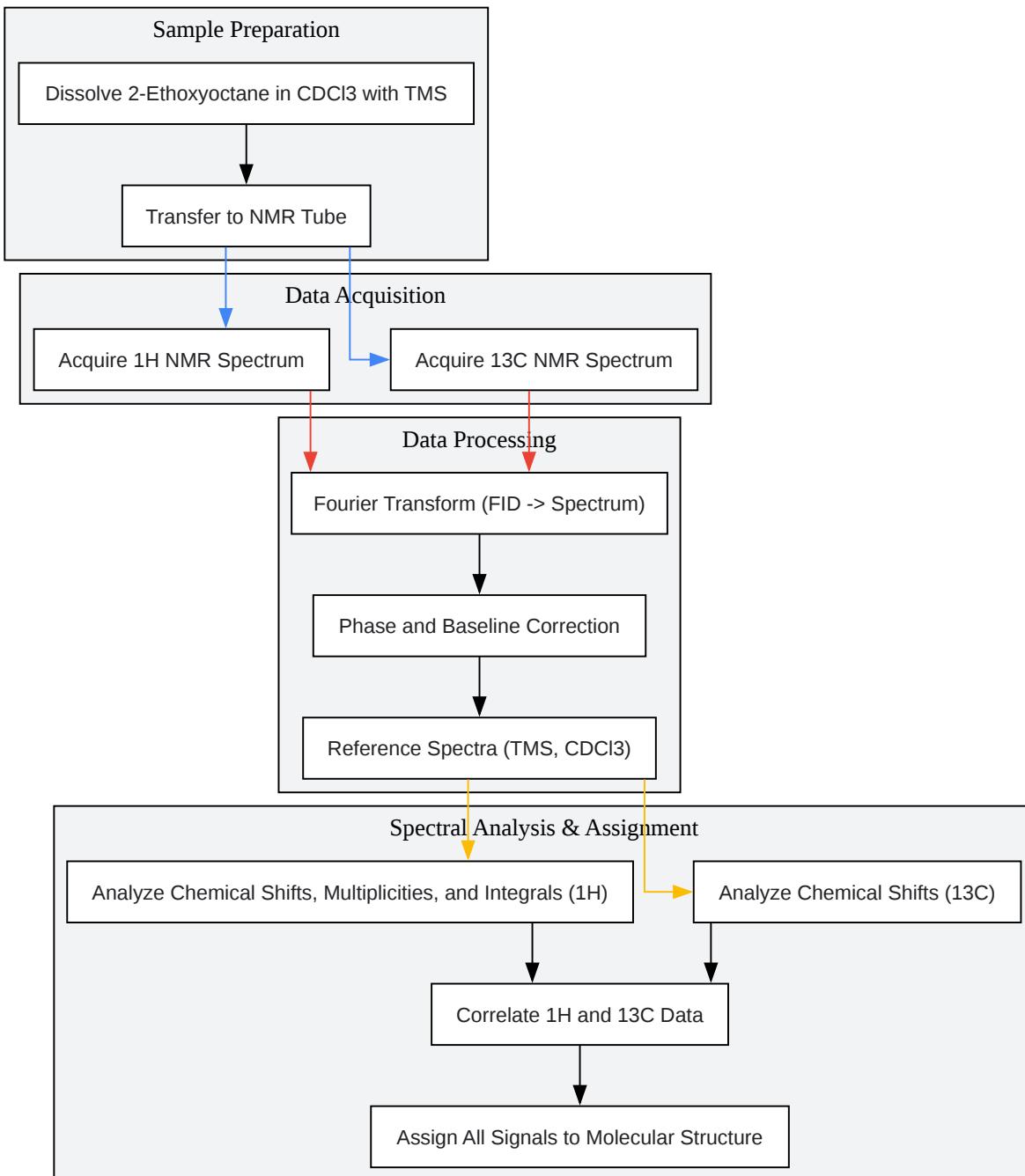
- $^1H$  NMR: The  $^1H$  NMR spectrum was recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
- $^{13}C$  NMR: The  $^{13}C$  NMR spectrum was acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

## Data Processing:

The acquired Free Induction Decays (FIDs) were processed using standard NMR software. A line broadening of 0.3 Hz was applied to the <sup>1</sup>H FID, and 1.0 Hz to the <sup>13</sup>C FID prior to Fourier transformation. The spectra were phase-corrected, and the baseline was corrected automatically. The chemical shifts were referenced to the TMS signal at 0.00 ppm for <sup>1</sup>H and the CDCl<sub>3</sub> solvent peak at 77.16 ppm for <sup>13</sup>C.

## Mandatory Visualization

The following diagram illustrates the logical workflow for the NMR spectral assignment of an organic compound like **2-ethoxyoctane**.

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Caption: Workflow for NMR spectral assignment of **2-ethoxyoctane**.

## Conclusion

This application note provides a comprehensive  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral assignment for **2-ethoxyoctane**. The detailed data tables and experimental protocols offer a valuable resource for the scientific community, facilitating the identification and characterization of this compound in research and industrial settings. The presented workflow can be adapted for the spectral analysis of other small organic molecules.

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## References

- 1. sibran.ru [sibran.ru]
- 2. Accurate Prediction of  $^1\text{H}$  NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
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